molecular formula C13H18BrNO2 B1446929 (3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester CAS No. 1187928-37-5

(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B1446929
CAS No.: 1187928-37-5
M. Wt: 300.19 g/mol
InChI Key: OGZGAMPNJQYFRH-UHFFFAOYSA-N
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Description

(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a methyl group, and a carbamic acid ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of 2-methylphenylmethanol to introduce the bromine atom at the 3-position. This is followed by the reaction with tert-butyl isocyanate to form the carbamic acid ester. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to remove the bromine atom.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The bromine atom and carbamic acid ester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-methylphenyl)methanol: Similar structure but lacks the carbamic acid ester group.

    (3-Bromo-2-methylphenyl)acetic acid: Contains a carboxylic acid group instead of the ester.

    (3-Bromo-2-methylphenyl)amine: Features an amine group in place of the ester.

Uniqueness

(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to the presence of both a bromine atom and a carbamic acid ester group

Properties

IUPAC Name

tert-butyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9-10(14)7-6-8-11(9)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZGAMPNJQYFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179731
Record name 1,1-Dimethylethyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-37-5
Record name 1,1-Dimethylethyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester
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(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester
Reactant of Route 3
(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester

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